![molecular formula C27H26N2O5S B3129948 ethyl 2-{2-[(4-methoxybenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate CAS No. 339277-84-8](/img/structure/B3129948.png)
ethyl 2-{2-[(4-methoxybenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate
Overview
Description
This compound is a derivative of imidazole, which is a heterocyclic aromatic organic compound. It has a five-membered ring consisting of three carbon atoms and two nitrogen atoms at non-adjacent positions. In this particular compound, the imidazole ring is substituted with various groups including a methoxybenzylsulfonyl group and two phenyl groups .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and a variety of functional groups. The imidazole ring would contribute to the aromaticity of the compound, and the different substituents would likely have significant effects on the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings and the polar sulfonyl and methoxy groups would likely make the compound relatively non-volatile and could affect its solubility in different solvents .Scientific Research Applications
Reaction Pathways in Antioxidant Capacity Assays
Research into the mechanisms underlying the ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) decolorization assay, a prominent method for measuring antioxidant capacity, reveals complex reaction pathways involving coupling and oxidation processes. Some antioxidants can form adducts with ABTS, while others may undergo oxidation without coupling. These interactions are crucial for understanding the specific reactions contributing to total antioxidant capacity and highlight the necessity for further investigation into the specificity and relevance of these pathways (Ilyasov et al., 2020).
Treatment of Organic Pollutants
Enzymatic remediation is a promising approach for the degradation of recalcitrant organic pollutants in wastewater. Redox mediators enhance the efficiency of pollutant degradation by enzymes such as laccases and peroxidases. The exploration of various redox mediators and their application in treating a wide spectrum of aromatic compounds in industrial effluents highlights the potential of this technology for environmental remediation (Husain & Husain, 2007).
Synthesis and Antioxidant Evaluation
The synthesis of novel compounds and evaluation of their antioxidant activities is a critical area of research. For example, studies on the synthesis of omeprazole and its impurities provide insights into the development of proton pump inhibitors and their potential antioxidant effects. These investigations underscore the importance of novel synthesis methods and the characterization of pharmaceutical impurities in drug development and evaluation (Saini et al., 2019).
Mechanism of Action
Future Directions
The future directions for research on this compound would depend on its potential applications. If it shows promise in medicinal chemistry, for example, future research could focus on optimizing its synthesis, studying its mechanism of action in more detail, and evaluating its efficacy and safety in biological systems .
properties
IUPAC Name |
ethyl 2-[2-[(4-methoxyphenyl)methylsulfonyl]-4,5-diphenylimidazol-1-yl]acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O5S/c1-3-34-24(30)18-29-26(22-12-8-5-9-13-22)25(21-10-6-4-7-11-21)28-27(29)35(31,32)19-20-14-16-23(33-2)17-15-20/h4-17H,3,18-19H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBUNEQGGWMTJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=C(N=C1S(=O)(=O)CC2=CC=C(C=C2)OC)C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-{2-[(4-methoxybenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.